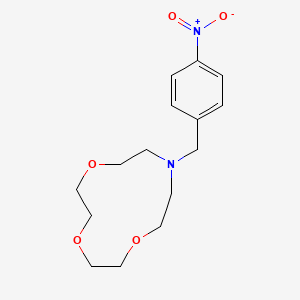

10-(4-Nitrobenzyl)-1,4,7-trioxa-10-azacyclododecane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

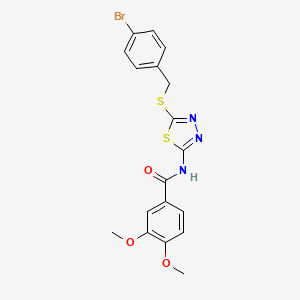

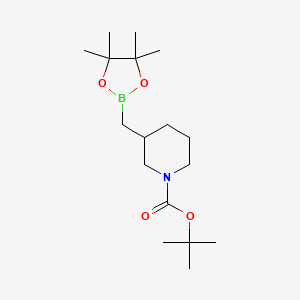

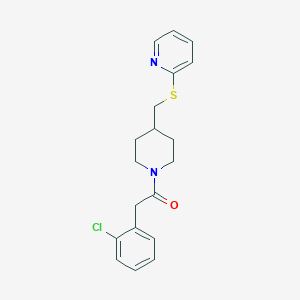

10-(4-Nitrobenzyl)-1,4,7-trioxa-10-azacyclododecane is a synthetic organic compound characterized by the presence of a nitrobenzyl group attached to a trioxa-azacyclododecane ring

Mecanismo De Acción

Target of Action

Compounds with a similar 4-nitrobenzyl group have been found to interact with glutathione s-transferase p , a detoxification enzyme that plays a crucial role in cellular defense against toxicants and oxidative stress.

Mode of Action

It’s known that nitrobenzyl derivatives can be reduced by nitroreductases , enzymes that are often overexpressed in certain types of cells, such as cancer cells . This reduction can lead to the release of active compounds or the alteration of the original compound, which can then interact with its target.

Biochemical Pathways

Nitrobenzyl derivatives have been associated with the glutathione pathway , which plays a significant role in cellular defense mechanisms.

Pharmacokinetics

Nitrobenzyl derivatives have been found to interact with equilibrative nucleoside transporters , which could potentially influence the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Result of Action

Nitrobenzyl derivatives have been associated with the inhibition of certain enzymes and the activation of specific cell death pathways .

Action Environment

It’s known that the activity of nitrobenzyl derivatives can be influenced by the presence of nitroreductases , which can be overexpressed in certain environments, such as hypoxic tumor cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 10-(4-Nitrobenzyl)-1,4,7-trioxa-10-azacyclododecane typically involves the reaction of 4-nitrobenzyl bromide with 1,4,7-trioxa-10-azacyclododecane under basic conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide or sodium ethoxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods:

Propiedades

IUPAC Name |

10-[(4-nitrophenyl)methyl]-1,4,7-trioxa-10-azacyclododecane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5/c18-17(19)15-3-1-14(2-4-15)13-16-5-7-20-9-11-22-12-10-21-8-6-16/h1-4H,5-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVUCUCSVSOBQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCOCCN1CC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2788207.png)

![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2788210.png)

![N-{4-[(3-methyl-2,4-dioxo-1,3-thiazolan-5-yl)methyl]phenyl}cyclohexanecarboxamide](/img/structure/B2788212.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2788217.png)

![2-(ADAMANTAN-1-YL)-2-[(4-CHLOROPHENYL)FORMAMIDO]-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B2788219.png)

![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-phenylbutanamide](/img/structure/B2788221.png)

![N-cyclopropyl-N-{1-[3-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}pyrimidin-4-amine](/img/structure/B2788224.png)

![2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2788225.png)